![molecular formula C23H25FN4O4 B2679685 N-(3,4-dimethoxybenzyl)-4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1169999-31-8](/img/structure/B2679685.png)
N-(3,4-dimethoxybenzyl)-4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
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Description
N-(3,4-dimethoxybenzyl)-4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O4 and its molecular weight is 440.475. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structures related to N-(3,4-dimethoxybenzyl)-4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide are synthesized and characterized to explore their potential biological activities. For instance, the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved condensation reactions and was analyzed using techniques such as LCMS, NMR, and X-ray diffraction. This compound exhibited antibacterial and anthelmintic activities, highlighting the relevance of synthetic chemistry in discovering new therapeutic agents (Sanjeevarayappa et al., 2015).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds with similar structures. For example, a series of 1,4-disubstituted 1,2,3-triazole derivatives bearing piperazine carboxamides and oxadiazol substitutions showed moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017). This indicates the potential of such compounds in addressing the need for new antimicrobial agents.
Antituberculosis and Anti-inflammatory Agents
Compounds incorporating oxadiazol and piperidine structures have been evaluated for their potential as antituberculosis and anti-inflammatory agents. A study on thiazole-aminopiperidine hybrid analogues found significant activity against Mycobacterium tuberculosis, showcasing the importance of these compounds in developing new treatments for infectious diseases (Jeankumar et al., 2013).
Orexin Receptor Antagonists
Research into the role of orexin receptors in feeding, arousal, and stress has led to the development of selective antagonists with potential therapeutic applications. One study evaluated the effects of various orexin receptor antagonists, including compounds with piperidine and fluorophenyl moieties, in a binge eating model in rats. These compounds showed promise in reducing compulsive food intake without affecting standard food pellet intake, suggesting their utility in treating eating disorders (Piccoli et al., 2012).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c1-30-19-8-3-15(13-20(19)31-2)14-25-23(29)28-11-9-17(10-12-28)22-27-26-21(32-22)16-4-6-18(24)7-5-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLFZXICVCKJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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